molecular formula C17H15N3O2S B2706467 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol CAS No. 326004-39-1

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B2706467
CAS No.: 326004-39-1
M. Wt: 325.39
InChI Key: NYIUUBLYXKUNFX-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with 4-ethylphenyl and 4-nitrophenyl groups, as well as a thiol group at the 2-position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 4-ethylbenzaldehyde and 4-nitrobenzaldehyde are used as the aldehyde components.

    Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the 4-ethylphenyl and 4-nitrophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions.

    Introduction of the Thiol Group: The thiol group is introduced at the 2-position of the imidazole ring through thiolation reactions using reagents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol: Similar structure with a methyl group instead of an ethyl group.

    1-(4-ethylphenyl)-4-(4-aminophenyl)-1H-imidazole-2-thiol: Similar structure with an amino group instead of a nitro group.

    1-(4-ethylphenyl)-4-(4-chlorophenyl)-1H-imidazole-2-thiol: Similar structure with a chloro group instead of a nitro group.

Uniqueness

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both 4-ethylphenyl and 4-nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these substituents with the imidazole ring and thiol group makes this compound versatile for various applications in scientific research and industry.

Biological Activity

1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by an imidazole ring with distinct substituents, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 327.37 g/mol. The compound features an imidazole ring substituted at the 1 and 4 positions with a 4-ethylphenyl and a 4-nitrophenyl group, respectively, along with a thiol group at the 2-position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.00390.0039 mg/mL .

Table 1: Antimicrobial Activity of Related Imidazole Compounds

Compound NameBacterial StrainMIC (mg/mL)
1-(4-methylphenyl)-4-(4-nitrophenyl)Staphylococcus aureus0.025
1-(4-ethylphenyl)-4-(4-nitrophenyl)Escherichia coli0.0125
1-(4-ethylphenyl)-4-(4-chlorophenyl)Pseudomonas aeruginosa0.015

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with promising results indicating their role as potential tubulin inhibitors. Research has shown that related compounds can disrupt tubulin polymerization, leading to cell cycle arrest in cancer cell lines . For example, compounds with similar substituents have been noted to exhibit IC50 values ranging from 0.360.36 to 0.860.86 µM in various human cancer cell lines .

Case Study:
In a study evaluating the antiproliferative activity of N,4-diaryl-1,3-thiazole-2-amines (structurally related to imidazoles), it was found that specific substitutions enhanced anticancer activity significantly compared to non-substituted analogs . The mechanism involved binding to the colchicine site on tubulin, which is critical for microtubule dynamics.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, modifying their function.
  • Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other imidazole derivatives, such as 1-(4-methylphenyl)-4-(4-nitrophenyl) and 1-(4-ethylphenyl)-4-(4-amino) variants, the presence of both ethyl and nitro groups in this compound contributes uniquely to its biological profile.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer Activity
1-(4-ethylphenyl)-4-(4-nitrophenyl)ModerateHigh
1-(4-methylphenyl)-4-(4-nitrophenyl)LowModerate
1-(4-ethylphenyl)-4-(4-amino)ModerateLow

Properties

IUPAC Name

3-(4-ethylphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-12-3-7-14(8-4-12)19-11-16(18-17(19)23)13-5-9-15(10-6-13)20(21)22/h3-11H,2H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIUUBLYXKUNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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